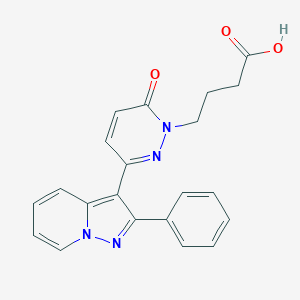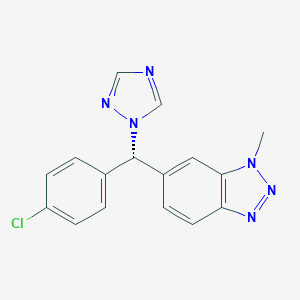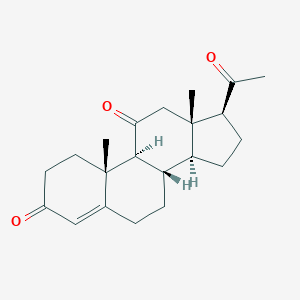
11-酮孕酮
描述
11-Ketoprogesterone (11KP4) is a steroid hormone that plays a role in various physiological processes. It is a component of a shuttle pair with 11β-hydroxyprogesterone (HOP), where their interconversion is catalyzed by isoform-1 of 11β-hydroxysteroid dehydrogenase in rat liver and kidneys . 11KP4 has been shown to have slight direct sodium-retaining properties and induces glucocorticoids to retain sodium . It also exhibits a higher affinity for the mineralocorticoid receptor compared to HOP .
Synthesis Analysis
The synthesis of 11KP4 involves the conversion of progesterone (P4) by cytochrome P450 11β-hydroxylase and aldosterone synthase, followed by conversion to 11KP4 by 11β-hydroxysteroid dehydrogenase type 2 . Additionally, the synthesis of related compounds, such as 11α-hydroxyprogesterone haptens, has been achieved through epoxide ring openings, demonstrating the chemical versatility and potential for structural modification of steroids related to 11KP4 .
Molecular Structure Analysis
The molecular geometry, vibrational frequencies, and intensities of 11KP4 have been studied using Hartree-Fock (HF), PM3, and density functional theory (DFT) with B3LYP functionals . These studies provide detailed information on the bond lengths and angles of the steroid skeleton, which are in good agreement with X-ray data .
Chemical Reactions Analysis
11KP4 undergoes various chemical reactions, including metabolism by steroidogenic enzymes in the backdoor pathway, which includes 5α-reductase and 3α-hydroxysteroid type 3 (AKR1C2) . These enzymes convert 11KP4 to potent androgens like 11-ketodihydrotestosterone (11KDHT) . Additionally, microbial transformation of 11KP4 by the filamentous fungi Fusarium lini results in the production of oxidative metabolites, indicating the potential for biotransformation in pharmaceutical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 11KP4 are influenced by its molecular structure and the presence of functional groups that can interact with biological receptors. Its affinity for the mineralocorticoid receptor and weak binding to transcortin highlight its selective biological interactions . The molecular dynamic studies by 1H NMR and the onset of reorientations of methyl groups provide insights into the dynamic behavior of 11KP4 at the atomic level .
科学研究应用
糖尿病原性
已确定11-酮孕酮具有显著的糖尿病原性。一项比较11-酮孕酮、11α-羟基孕酮和11β-羟基孕酮对部分胰腺切除大鼠糖尿病尿症影响的研究发现,11-酮孕酮比孕酮更有效地加重这些大鼠的糖尿病(Ingle, Beary, & Purmalis, 1953)。
微生物转化
已使用丝状真菌Fusarium lini研究11-酮孕酮的微生物转化。该研究结果产生了十种氧化代谢物,其中七种是新鉴定的代谢物(Al-Maruf et al., 2011)。
在肺成熟中的作用
将11-酮孕酮注射到胎鼠体内的研究表明其对肺成熟的影响。该研究指出肺激素水平的变化和肾上腺重量的增加,暗示其在肺部发育中可能发挥作用(Smith, 1977)。
类固醇激素类似物
研究已经检查了将四环三萜类化合物改造为类固醇激素类似物,包括11-酮孕酮。其中一些类似物显示出生理活性,表明它们在医学应用中具有潜力(Narula, 1972)。
在犬肾上腺静脉血中的鉴定
已在犬肾上腺静脉血中鉴定了11-酮孕酮,表明其存在于某些生物系统中,并可能对各种生理过程产生影响(Oertel & Eik‐Nes, 1962)。
对羟基化的影响
研究表明11-酮孕酮影响类固醇的羟基化。一项关于Syncephalastrum racemosum对孕酮及其类似物羟基化的研究发现,11-酮孕酮影响了这一过程,这对于类固醇代谢非常重要(Sen & Samanta, 1981)。
生物活性
对11-酮孕酮的生物活性的探索已经证明其在各种生物过程中的潜力,包括其对子宫和肾上腺的影响(Fried, Kessler, & Borman, 1958)。
作用机制
Target of Action
11-Ketoprogesterone, also known as 11-oxoprogesterone, is a pregnane steroid related to cortisone . It primarily targets glucocorticoid receptors located in the cell membrane . These receptors play a crucial role in regulating various physiological processes, including immune response, metabolism, and stress response .
Mode of Action
11-Ketoprogesterone interacts with its targets, the glucocorticoid receptors, and induces changes in the cell’s function . It has profound effects on carbohydrate metabolism and possesses activities associated with adrenal cortex hormones like cortisone .
Biochemical Pathways
11-Ketoprogesterone is involved in the androgen backdoor pathway , a metabolic pathway for androgen synthesis that bypasses testosterone as an intermediate product . It is reported to act as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase . This enzyme plays a key role in the conversion of active glucocorticoids to their inactive forms, thus regulating the biological activity of glucocorticoids .
Pharmacokinetics
It is known that it was formerly used in veterinary medicine in the treatment of bovine ketosis, suggesting that it has a bioavailability suitable for therapeutic use .
Result of Action
The action of 11-Ketoprogesterone results in significant effects on carbohydrate metabolism, similar to that of cortisone . It accelerates the production of glucose from protein (gluconeogenesis), leading to the deposition of glycogen, increasing glycosuria, and decreasing fat metabolism . It is reportedly devoid of androgenic, estrogenic, and progestogenic activity .
Action Environment
The action, efficacy, and stability of 11-Ketoprogesterone can be influenced by various environmental factors. For instance, in a study on fetal rats, the injection of 11-Ketoprogesterone resulted in reduced pulmonary C-11 activation index, suggesting that the compound’s action can be influenced by the physiological environment . .
安全和危害
生化分析
Biochemical Properties
11-Ketoprogesterone has profound effects on carbohydrate metabolism and possesses activities associated with adrenal cortex hormones like cortisone . It may act through membrane glucocorticoid receptors . The biosynthesis of 11-Ketoprogesterone involves enzymes such as 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) and aldo-keto reductase 1C3 (AKR1C3) .
Cellular Effects
11-Ketoprogesterone has been recognized as an important contributor to the androgen pool in human physiology . It has the ability to bind to and activate the human androgen receptor in a manner similar to testosterone . It has been implicated as a role player in several disease states, including congenital adrenal hyperplasia, polycystic ovarian syndrome, and castration-resistant prostate cancer .
Molecular Mechanism
The molecular mechanism of 11-Ketoprogesterone involves its interaction with various enzymes and proteins. The first step in the biosynthesis of 11-oxygenated androgens is the 11β-hydroxylation of androstenedione or testosterone by the adrenal-specific enzyme cytochrome P450 11β-hydroxylase (CYP11B1) . The biosynthesis of 11-Ketoprogesterone from 11β-hydroxyandrostenedione (11OHA4) requires the HSD11B2-catalysed conversion of 11OHA4 to 11-ketoandrostenedione (11KA4) followed by the AKR1C3-mediated conversion of 11KA4 to 11-Ketoprogesterone .
Metabolic Pathways
11-Ketoprogesterone is involved in the biosynthesis of 11-oxygenated androgens . The metabolic pathway involves the conversion of 11β-hydroxyandrostenedione (11OHA4) to 11-ketoandrostenedione (11KA4) by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2), followed by the conversion of 11KA4 to 11-Ketoprogesterone by the enzyme aldo-keto reductase 1C3 (AKR1C3) .
属性
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-17,19H,4-9,11H2,1-3H3/t15-,16+,17-,19+,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAVAGKRWFGIEA-DADBAOPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031475 | |
| Record name | 11-Ketoprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
516-15-4 | |
| Record name | Pregn-4-ene-3,11,20-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Ketoprogesterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Ketoprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pregn-4-ene-3,11,20-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-KETOPROGESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y1Y86O4T5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 11-Ketoprogesterone impact glucocorticoid activity in the fetal rat lung?
A1: Injecting 11-Ketoprogesterone into fetal rats disrupts the pulmonary C-11 activation index, a measure of glucocorticoid activity. This leads to elevated levels of the inactive hormone 11-Dehydrocorticosterone while leaving Corticosterone levels unchanged. These changes are associated with increased lung size and reduced saturated phosphatidylcholine content, impacting lung maturation. [, ]
Q2: What role does 11-Ketoprogesterone play in the cellular processes of fetal lung surfactant production?
A2: In fetal rat lung organotypic cultures, 11-Ketoprogesterone inhibits the stimulatory effect of Cortisone on both saturated phosphatidylcholine synthesis and fibroblast-pneumonocyte factor production. This suggests that 11-Ketoprogesterone, by blocking the conversion of Cortisone to Cortisol, impacts surfactant production. []
Q3: Can 11-Ketoprogesterone directly influence sodium retention?
A3: While generally considered "inactive" compared to 11-Dehydrocorticosterone, 11-Ketoprogesterone exhibits a slight direct sodium-retaining effect. It can also enhance the sodium-retaining properties of glucocorticoids. []
Q4: What is the molecular formula and weight of 11-Ketoprogesterone?
A4: The molecular formula of 11-Ketoprogesterone is C21H28O3, and its molecular weight is 328.44 g/mol.
Q5: How does 11-Ketoprogesterone compare to Progesterone in terms of diabetogenic potency?
A6: 11-Ketoprogesterone exhibits significantly greater diabetogenic potency than Progesterone in partially depancreatized rats. [, ]
Q6: How does the diabetogenic activity of 11β-Hydroxyprogesterone compare to 11-Ketoprogesterone and 11α-Hydroxyprogesterone?
A7: Studies show that 11β-Hydroxyprogesterone has comparable or even greater diabetogenic potency than 11-Ketoprogesterone. Both compounds are significantly more potent than 11α-Hydroxyprogesterone. []
Q7: How does 9α-halogenation affect the biological activity of 11-oxygenated progesterones?
A8: 9α-halogenation of 11-oxygenated progesterones, including 11-Ketoprogesterone, enhances their antiuterotrophic and progestational properties. The structure-activity relationship shows that the influence of different halogens on these activities does not follow the same trends observed for corticoid activity. []
Q8: How does 2-methylation impact the glucocorticoid activity of various C-21 steroids, including 11-Ketoprogesterone?
A9: The effects of 2-methylation on glucocorticoid activity are structure-dependent. While it increases the potency of some C-21 steroids like Hydrocortisone, it does not enhance the activity of 11-Ketoprogesterone. []
Q9: Does the route of administration affect the progestational activity of 9α-bromo-11-Ketoprogesterone?
A10: Unlike Progesterone, 9α-bromo-11-Ketoprogesterone demonstrates activity when administered both orally and parenterally. []
Q10: What is the effect of 11-Ketoprogesterone on partially depancreatized rats?
A11: 11-Ketoprogesterone exacerbates diabetes in partially depancreatized rats, demonstrating its diabetogenic properties. This effect is observed regardless of the presence or absence of adrenal glands. []
Q11: Can 11-Ketoprogesterone maintain pregnancy in ovariectomized rats?
A12: Yes, 11-Ketoprogesterone can successfully maintain pregnancy in rats ovariectomized on the 8th day after insemination. []
Q12: How has 11-Ketoprogesterone been identified in biological samples?
A13: Researchers have successfully isolated and identified 11-Ketoprogesterone from pooled canine adrenal vein blood using techniques like paper chromatography, infrared spectroscopy, and analysis of mobility in various solvent systems. []
Q13: What analytical methods are employed to quantify Nifedipine in human plasma, with 11-Ketoprogesterone as an internal standard?
A14: High-performance liquid chromatography (HPLC) methods, utilizing 11-Ketoprogesterone as an internal standard, are employed to determine Nifedipine concentrations in human plasma. These methods offer good sensitivity, reproducibility, and minimal degradation of the analytes during the assay. [, ]
Q14: How does the pregnancy-maintaining potency of 11-Ketoprogesterone compare to other progestins in ovariectomized rats?
A15: While 11-Ketoprogesterone maintains pregnancy in ovariectomized rats, 6α-methyl-17α-hydroxyprogesterone acetate proves to be more potent in this regard. Other progestins like Progesterone, 17α-hydroxyprogesterone acetate, 17α-ethyl-19-nortestosterone, and Desoxycorticosterone acetate also demonstrate efficacy. []
Q15: What was a significant finding regarding the chemical structure of corticosteroids?
A16: The conversion of Compound E (17,21-dihydroxy-11-ketoprogesterone) to a compound in the C21O4 series provided evidence that these two series of steroids share the same structural features except for the presence or absence of a hydroxyl group at C17. This discovery was crucial in understanding the structure of corticosteroids. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



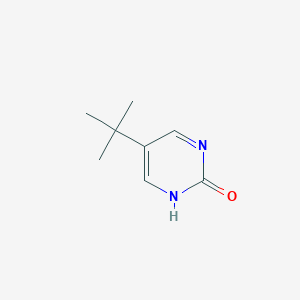
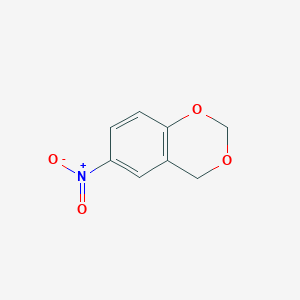
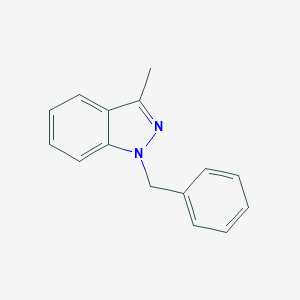

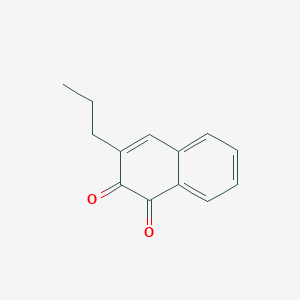
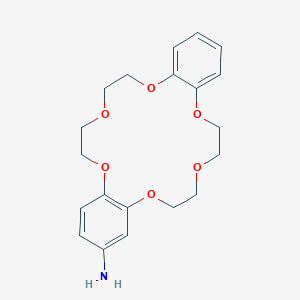
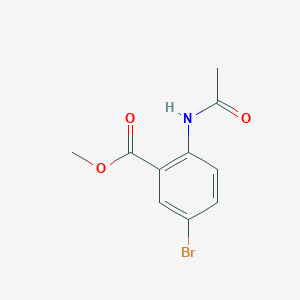
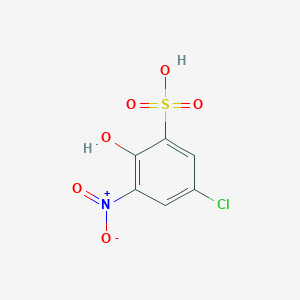
![2-Methyloxazolo[4,5-d]pyrimidine](/img/structure/B144765.png)
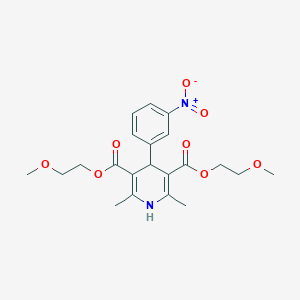
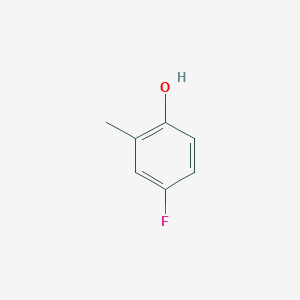
![[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144771.png)
